molecular formula C12H9F3O2 B11867434 1-Methoxy-2-(trifluoromethoxy)naphthalene

1-Methoxy-2-(trifluoromethoxy)naphthalene

Cat. No.: B11867434
M. Wt: 242.19 g/mol
InChI Key: JZOHWJQZTLDOQY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to make trifluoromethoxy-containing compounds more accessible . The reaction conditions often involve the use of volatile reagents that require careful handling.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the volatile reagents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

Organic Synthesis

1-Methoxy-2-(trifluoromethoxy)naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Formation of New Materials : The compound can be used to develop new materials with specific properties, particularly in polymer chemistry.
  • Building Block for Complex Molecules : It acts as a precursor for synthesizing more complex naphthalene derivatives, which can be utilized in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

Application AreaDescription
Polymer ChemistryUsed as a monomer or co-monomer in polymer synthesis.
Drug DevelopmentServes as an intermediate for biologically active compounds.
Material ScienceContributes to the development of functional materials.

Medicinal Chemistry

Research indicates that this compound has promising applications in medicinal chemistry. The trifluoromethoxy group can enhance lipophilicity and bioavailability, making it a candidate for drug development targeting specific biochemical pathways .

Case Studies

  • Anticancer Activity : A study explored the synthesis of naphthalene-substituted compounds, including derivatives of this compound. These compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents .
  • Biological Activity Evaluation : In vitro studies have shown that naphthalene derivatives can influence biochemical pathways by interacting with enzymes and receptors, suggesting therapeutic applications in treating diseases such as cancer and inflammation .

Pharmacological Insights

The pharmacological properties of this compound are noteworthy:

  • Enhanced Pharmacokinetics : The trifluoromethoxy group contributes to improved pharmacokinetic profiles, making these compounds suitable for further drug development research.
  • Potential Therapeutic Uses : Research has indicated potential applications in treating conditions like inflammation and cancer due to their biological activity .

Table 2: Pharmacological Properties

PropertyDescription
LipophilicityEnhanced due to trifluoromethoxy substitution.
BioavailabilityImproved absorption characteristics in biological systems.
Therapeutic PotentialPromising candidate for anticancer and anti-inflammatory drugs.

Mechanism of Action

The mechanism by which 1-Methoxy-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

  • 1-Methoxy-2-(trifluoromethyl)naphthalene
  • 1-Methoxy-2-(methoxy)naphthalene
  • 1-Methoxy-2-(fluoromethoxy)naphthalene

Comparison: 1-Methoxy-2-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds

Biological Activity

1-Methoxy-2-(trifluoromethoxy)naphthalene is an aromatic compound characterized by a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃) attached to a naphthalene ring. Its molecular formula is C₁₂H₉F₃O, with a molecular weight of 226.19 g/mol. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, which are crucial for drug development. This group is known to increase the stability and reactivity of compounds in biological systems, making them suitable candidates for targeting specific biochemical pathways.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy moiety is believed to enhance pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activities

This compound has shown promise in several areas:

  • Anticancer Activity : Similar naphthalene derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, naphthalene-substituted compounds have been reported to induce apoptosis and arrest the cell cycle in breast cancer cells (MDA-MB-231) while showing minimal toxicity in vivo .
  • Antimicrobial Properties : Naphthalene derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus epidermidis and Trypanosoma brucei, suggesting that this compound may possess comparable properties .

Anticancer Studies

In a study evaluating naphthalene derivatives, compound 6a , which shares structural similarities with this compound, displayed significant cytotoxicity against MDA-MB-231 cells. It induced apoptosis and showed no apparent toxicity at a dosage of 20 mg/kg in mice .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of related naphthalene compounds against S. epidermidis. The results indicated strong antibacterial efficiency linked to the presence of electron-withdrawing groups like trifluoromethyl, enhancing the overall activity against human-originated pathogens .

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism
This compoundPotential anticancer activityInduces apoptosis, cell cycle arrest
Naphthalene-substituted triazoleCytotoxicity against MDA-MB-231 cellsArrests cell cycle
Trifluoromethyl naphthalene derivativesAntimicrobial activityInhibition of bacterial growth

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

1-methoxy-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H9F3O2/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)17-12(13,14)15/h2-7H,1H3

InChI Key

JZOHWJQZTLDOQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)OC(F)(F)F

Origin of Product

United States

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